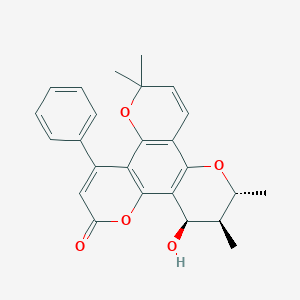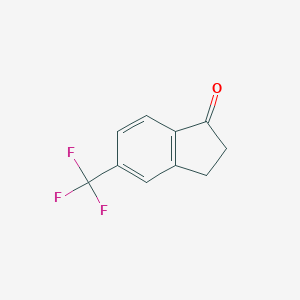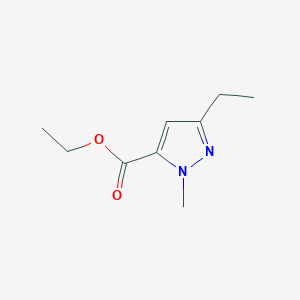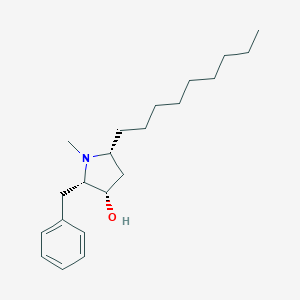
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), also known as CBTA, is a cyclic carboxylic acid that has been studied for its potential applications in the field of pharmaceuticals. CBTA is a chiral molecule, meaning it has two enantiomers, (1R-trans) and (1S-cis), which have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been studied for its potential applications in the field of pharmaceuticals, particularly as a building block for the synthesis of biologically active compounds. For example, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been used as a precursor for the synthesis of the anti-inflammatory drug, ibuprofen. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been studied for its potential as a ligand for metal catalysts, which can be used in organic synthesis.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is not well understood, but it is thought to act as a nucleophile in organic reactions. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been shown to react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to react with aldehydes and ketones to form cyclobutanones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). However, studies have shown that Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has low toxicity and is not mutagenic or carcinogenic. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to have low acute toxicity in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) in lab experiments is its low toxicity and low environmental impact. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is also relatively easy to synthesize and purify. However, one limitation of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several potential future directions for research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). One area of interest is the development of new synthetic methods for producing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives. Another area of interest is the study of the biological activity of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives, particularly in the field of drug discovery. Additionally, the development of new catalytic reactions using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) as a ligand could have important implications for organic synthesis.
Synthesemethoden
There are several methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), including the reaction of cyclobutanone with isoprene in the presence of a Lewis acid catalyst, or the reaction of cyclobutanone with isobutylene in the presence of a strong base. One of the most common methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is the reaction of cyclobutanone with isoprene in the presence of boron trifluoride etherate as a catalyst. This method yields a mixture of (1R-trans) and (1S-cis) enantiomers, which can be separated by chiral chromatography.
Eigenschaften
CAS-Nummer |
139561-19-6 |
|---|---|
Produktname |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9+/m0/s1 |
InChI-Schlüssel |
MUQLOBMNASVVGE-IONNQARKSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC1(C)C(=O)O |
Synonyme |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)







![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)


![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

